
O,O-Dimethyl dithiophosphate
Overview
Description
O,O-Dimethyl dithiophosphate: is an organophosphorus compound with the molecular formula C2H7O2PS2. It is a colorless to light yellow liquid with a distinctive odor. This compound is primarily used as an intermediate in the synthesis of various organophosphorus pesticides, including insecticides and herbicides .
Preparation Methods
Sodium Salt Reaction Method
Reaction Mechanism and Conditions
The sodium salt of O,O-dimethyl-dithiophosphoric acid reacts with methyl 2-chloroacetate in an aqueous medium to form the methyl ester of O,O-dimethyl-dithiophosphoryl acetic acid. This reaction proceeds via nucleophilic substitution, where the sodium salt acts as the nucleophile, displacing the chloride ion from methyl 2-chloroacetate .
Critical Parameters :
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Temperature : 80–100°C
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pH : 5.5–7.0 (maintained using sodium bicarbonate)
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Reaction Time : 10–15 minutes
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Pressure : Ambient (no vacuum required during reaction)
Operating at elevated temperatures (80–100°C) significantly reduces reaction time compared to traditional methods conducted at 50–55°C . However, higher temperatures risk thermal degradation of the product, necessitating precise control.
Continuous Process Design
The patented continuous process involves a cascade reactor system to minimize by-product formation:
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Preheating : Reactants are rapidly heated to 70–80°C.
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Reaction Initiation : Mixing occurs under vigorous stirring in the first reactor.
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Completion : Reaction proceeds in subsequent reactors with a total dwell time of 15 minutes.
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Neutralization : Sodium bicarbonate is added to maintain pH 5.5–7.0 .
Table 1: Continuous Process Performance Metrics
Parameter | Value/Description | Source |
---|---|---|
Yield | >95% | |
By-Product (Trimethyl Ester) | ≤0.2% | |
Steam Stripping Ratio | 10:1 to 25:1 (steam:ester) | |
Purity After Stripping | 99.8% |
Phosphorus Pentasulfide Catalyzed Synthesis
Reaction Overview
This method employs phosphorus pentasulfide (P₄S₁₀) and methyl sulfide mother liquor as precursors, with DMAP (4-dimethylaminopyridine) and pyridine as catalysts. The reaction occurs under vacuum to facilitate hydrogen sulfide (H₂S) removal, which drives the equilibrium toward product formation .
Reaction Steps :
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Slurry Preparation : Phosphorus pentasulfide is mixed with methyl sulfide mother liquor to form a slurry.
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Catalyst Addition : DMAP and pyridine are dissolved in methanol.
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Vacuum Reaction : Conducted at 30–40 mmHg, with temperatures gradually raised to 50–55°C.
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Post-Treatment : Distillation under reduced pressure to isolate O,O-dimethyl dithiophosphate .
Optimization of Catalytic Conditions
The catalytic system enhances reaction efficiency by reducing activation energy. Experimental data from three embodiments reveal:
Table 2: Catalytic Synthesis Parameters and Outcomes
Embodiment | Catalyst (DMAP:Pyridine) | Methanol (kg) | Temperature (°C) | Yield (%) |
---|---|---|---|---|
1 | 0.5:0.5 | 580 | 50 | 92.5 |
2 | 1.5:1.0 | 584 | 55 | 94.2 |
3 | 0.8:1.0 | 581 | 55 | 93.8 |
Higher catalyst loads (Embodiment 2) marginally improve yield but increase production costs. A balance between catalyst efficiency and economic feasibility is critical for industrial adoption.
Comparative Analysis of Methods
By-Product Formation and Mitigation
Both methods prioritize minimizing trimethyl ester and high-boiling impurities:
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Sodium Salt Method : Steam stripping at 60–65°C under 140–150 mmHg removes low-boiling oils effectively, achieving ≤0.2% trimethyl ester .
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Catalytic Method : Vacuum distillation reduces thermal degradation, with impurities primarily retained in the reaction kettle .
Industrial Scalability
The continuous sodium salt process is better suited for large-scale production due to its shorter reaction time (15 minutes vs. 1 hour) and higher throughput. In contrast, the catalytic method’s vacuum requirements and catalyst recycling pose operational challenges .
Advanced Analytical Techniques
Chromatographic Monitoring
Gas chromatography (GC) and thin-layer chromatography (TLC) are employed to track reaction progress and purity:
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GC : Quantifies dimethoate and omethoate residues with detection limits of <0.01 mg/kg .
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TLC : Identifies polar by-products like O-desmethyl-N-desmethyl omethoate .
Spectroscopic Characterization
Chemical Reactions Analysis
Types of Reactions: O,O-Dimethyl dithiophosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding phosphorothioates.
Substitution: It reacts with alkyl halides to form alkylated derivatives.
Hydrolysis: It can hydrolyze in the presence of water to form phosphoric acid derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Alkyl halides such as methyl iodide are used under basic conditions.
Hydrolysis: Water or aqueous solutions under acidic or basic conditions
Major Products Formed:
Oxidation: Phosphorothioates.
Substitution: Alkylated phosphorodithioates.
Hydrolysis: Phosphoric acid derivatives
Scientific Research Applications
Metabolism Studies
DMDTP has been extensively studied as a metabolite in the degradation pathways of organophosphate pesticides. For example, in studies involving wheat and other crops, it was found that DMDTP is a significant degradation product when dimethoate is applied. This compound's presence indicates the metabolic processes that occur in plants following pesticide application, which is crucial for understanding pesticide residues in food products and their potential health impacts .
Toxicological Assessments
Research has highlighted the importance of DMDTP in toxicological assessments related to organophosphate exposure. In a study assessing organophosphate pesticide exposure among men with abnormal semen analysis, higher levels of urinary DAP metabolites, including DMDTP, were associated with lower sperm quality metrics. This underscores the relevance of DMDTP as a biomarker for pesticide exposure and its potential implications for reproductive health .
Persistence and Degradation
DMDTP's environmental persistence has been evaluated in various studies to understand its behavior in soil and water systems. The compound is often analyzed alongside its parent compounds to assess the environmental fate of organophosphates after agricultural applications. For instance, the degradation rates of dimethoate and its metabolites, including DMDTP, are crucial for evaluating their long-term ecological impacts .
Ecotoxicological Studies
DMDTP has been included in ecotoxicological assessments to determine its effects on non-target organisms. Studies have shown that while some organophosphates exhibit acute toxicity to aquatic life, their metabolites may have different toxicity profiles. Understanding these effects is essential for regulatory assessments and developing safer agricultural practices.
Chemical Synthesis
DMDTP is utilized in chemical synthesis as an intermediate compound in producing various organophosphorus compounds. Its unique chemical structure allows it to participate in reactions that lead to the formation of more complex molecules used in agriculture and pharmaceuticals.
Analytical Chemistry
In analytical chemistry, DMDTP serves as a reference standard for detecting organophosphate residues in environmental samples. Techniques such as gas chromatography-mass spectrometry (GC-MS) often employ DMDTP to calibrate instruments and validate methods for analyzing pesticide residues in food products and environmental matrices .
Case Studies
Mechanism of Action
The mechanism of action of O,O-Dimethyl dithiophosphate involves its interaction with enzymes and other molecular targets. It acts as an inhibitor of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, it leads to an accumulation of acetylcholine, resulting in overstimulation of the nervous system .
Comparison with Similar Compounds
O,O-Diethyl dithiophosphate: Similar in structure but with ethyl groups instead of methyl groups.
Ammonium diethyl dithiophosphate: The ammonium salt of diethyl dithiophosphoric acid.
Dimethyl dithiophosphoric acid: A related compound with similar chemical properties
Uniqueness: O,O-Dimethyl dithiophosphate is unique due to its specific use as an intermediate in the synthesis of various organophosphorus pesticides. Its ability to undergo multiple types of chemical reactions makes it a versatile compound in both research and industrial applications .
Biological Activity
O,O-Dimethyl dithiophosphate (DMDTP) is an organophosphorus compound that has garnered attention due to its biological activity, particularly in relation to its role as a metabolite of various pesticides, including dimethoate and malathion. This article explores the biological activity of DMDTP, focusing on its toxicity, metabolic pathways, and potential health effects based on diverse research findings.
- Molecular Formula : C₂H₇O₂PS₂
- Molecular Weight : 158.18 g/mol
- Stereochemistry : Achiral
- Charge : Neutral
DMDTP acts primarily as an inhibitor of acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. The inhibition of AChE leads to the accumulation of acetylcholine at synaptic clefts, resulting in overstimulation of cholinergic receptors. This mechanism is similar to that observed with other organophosphorus compounds.
Toxicity Profile
The toxicity of DMDTP can be assessed through its lethal dose (LD₅₀) and lethal concentration (LC₅₀) values, which indicate the amount required to cause death in 50% of a test population. The following table summarizes toxicity classifications based on LD₅₀ values:
Toxicity Class | Acute Oral LD₅₀ (mg/kg) | Inhalation LC₅₀ (mg/L) | Dermal LD₅₀ (mg/kg) |
---|---|---|---|
High Toxicity | ≤ 50 | ≤ 0.05 | ≤ 200 |
Moderate Toxicity | > 50 - 500 | > 0.05 - 0.5 | > 200 - 2000 |
Low Toxicity | > 500 - 5000 | > 0.5 - 2.0 | > 2000 - 5000 |
Very Low Toxicity | > 5000 | > 2.0 | > 5000 |
DMDTP has been classified as having moderate to high toxicity, especially in acute exposures .
Metabolism and Environmental Impact
DMDTP is a significant metabolite of dimethoate, which undergoes rapid degradation in the environment. Studies have shown that after application to crops, DMDTP can be detected alongside other metabolites such as omethoate and phosphoric acid . The degradation pathways are critical for understanding both environmental persistence and potential human exposure.
Case Studies
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Pesticide Residue Analysis :
A study conducted in Queensland assessed pesticide metabolite concentrations in preschool-aged children, revealing detectable levels of DMDTP among other organophosphate metabolites. This highlights the potential for human exposure through dietary sources . -
Toxicological Assessments :
Research involving animal models has demonstrated that exposure to DMDTP can lead to oxidative stress and alterations in antioxidant enzyme activities. For instance, a study showed increased malondialdehyde levels and decreased superoxide dismutase activity following exposure to malathion, which is metabolized to DMDTP .
Health Implications
The biological activity of DMDTP raises concerns regarding its potential health effects:
- Neurotoxicity : Due to its mechanism as an AChE inhibitor, there is a risk of neurotoxic effects, particularly with chronic exposure.
- Oxidative Stress : Studies indicate that exposure may lead to increased oxidative stress markers, which are associated with various health issues including neurodegenerative diseases .
- Carcinogenic Potential : While direct evidence linking DMDTP to carcinogenicity is limited, its association with other organophosphates that have shown suggestive evidence of carcinogenic effects warrants further investigation .
Q & A
Q. Basic: What are the critical parameters for synthesizing O,O-dimethyl dithiophosphate, and how can purity be optimized?
Methodological Answer:
The synthesis involves reacting phosphorus pentasulfide (P₂S₅) with methanol in a solvent medium, releasing hydrogen sulfide (H₂S), which is neutralized using sodium hydroxide . Key parameters include:
- Molar ratio : Stoichiometric control of P₂S₅ to methanol (typically 1:4) to minimize side reactions.
- Temperature : Maintain below 40°C to prevent decomposition of intermediates.
- Solvent choice : Use anhydrous conditions (e.g., toluene) to avoid hydrolysis.
Post-synthesis, purification via vacuum distillation (60°C at 1 mmHg) ensures high purity (>90%) . Impurities like residual H₂S are mitigated by inert gas purging .
Q. Basic: Which analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ³¹P NMR identifies phosphorus environments (δ ~55 ppm for dithiophosphate) .
- GC-MS : Quantifies purity and detects volatile byproducts (e.g., methyl thiophosphate) using a DB-5 column .
- FTIR : Peaks at 650–750 cm⁻¹ (P=S) and 980–1050 cm⁻¹ (P-O-C) confirm functional groups .
For non-volatile samples, ion chromatography with suppressed conductivity detection resolves ionic impurities (e.g., sulfate residues) .
Q. Basic: What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, chemical-resistant aprons, and full-face shields to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods with >100 ft/min airflow to mitigate inhalation risks .
- Waste Management : Collect aqueous waste in sealed containers for treatment with alkaline hydrolysis (pH >12, 24 hr) to degrade organophosphate residues .
Emergency showers and 0.1 M NaOH decontamination solutions must be accessible .
Q. Advanced: How does structural modification of this compound influence its bioactivity in pesticide derivatives?
Methodological Answer:
Derivatives like Malathion (O,O-dimethyl-S-[1,2-dicarbethoxyethyl] dithiophosphate) exhibit enhanced insecticidal activity due to:
- Electrophilic Reactivity : The thiophosphoryl group (P=S) undergoes oxidative desulfuration to form oxon analogs, inhibiting acetylcholinesterase .
- Lipophilicity : Addition of dicarbethoxyethyl groups increases membrane permeability, as shown in in vitro assays with insect neuronal cells .
Structure-activity relationship (SAR) studies recommend substituting the ethyl group in Malathion with bulkier moieties (e.g., phenyl) to reduce non-target toxicity .
Q. Advanced: What methodologies are used to detect this compound residues in environmental matrices?
Methodological Answer:
- Soil Extraction : Accelerated solvent extraction (ASE) with acetone:hexane (1:1) at 100°C and 1500 psi recovers >85% of residues .
- LC-MS/MS Analysis : Use a C18 column (2.6 µm) with ESI+ mode for quantification (LOD: 0.1 µg/kg). Confirmatory ions: m/z 158 → 97 (P-O-CH₃ cleavage) .
- Speciation Studies : XANES spectroscopy differentiates thiophosphate (P=S) from oxidized metabolites (P=O) in water samples .
Q. Advanced: How does pH and temperature affect the hydrolytic stability of this compound?
Methodological Answer:
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Hydrolysis Kinetics : Follow pseudo-first-order kinetics with half-lives:
pH Half-life (25°C) 4 120 h 7 72 h 9 24 h
Degradation accelerates under alkaline conditions via nucleophilic attack by OH⁻ on the phosphorus center . Elevated temperatures (50°C) reduce half-life to 8 hr at pH 9 . Stabilizers like EDTA (0.1 mM) chelate metal ions, slowing catalytic hydrolysis .
Q. Advanced: How can researchers resolve contradictions in reported toxicity data for this compound derivatives?
Methodological Answer:
Discrepancies often arise from:
- Purity Variability : Impurities (e.g., H₂S residues) in synthesis batches skew in vivo toxicity assays. Validate purity via GC-MS before testing .
- Metabolic Differences : Species-specific cytochrome P450 activity alters metabolite profiles. Compare data using standardized models (e.g., Drosophila vs. rat liver microsomes) .
- Analytical Interference : Thiophosphate oxidation during sample prep. Use antioxidants (e.g., ascorbic acid) in extraction buffers .
Properties
IUPAC Name |
dimethoxy-sulfanyl-sulfanylidene-λ5-phosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7O2PS2/c1-3-5(6,7)4-2/h1-2H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZGGKXNYNPJFAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=S)(OC)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7O2PS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1066-97-3 (ammonium salt), 16001-68-6 (potassium salt), 26377-29-7 (hydrochloride salt), 28867-26-7 (copper(+2) salt), 34247-29-5 (hydrochloride salt dihydrate), 24311-92-0 (Cu( 1) salt) | |
Record name | O,O-Dimethyl dithiophosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000756809 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5027306 | |
Record name | O,O-Dimethyldithiophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5027306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
756-80-9 | |
Record name | O,O-Dimethyl phosphorodithioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=756-80-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | O,O-Dimethyl dithiophosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000756809 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphorodithioic acid, O,O-dimethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | O,O-Dimethyldithiophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5027306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | O,O-dimethyl hydrogen dithiophosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.958 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | O,O-DIMETHYL DITHIOPHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4K09JRW4Z6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | O,O-DIMETHYL DITHIOPHOSPHATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5750 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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